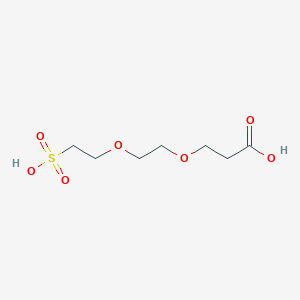
Carboxy-PEG2-sulfonic acid
Overview
Description
Carboxy-PEG2-sulfonic acid is a PEG-based PROTAC linker . It contains a carboxylic acid and sulfonic acid functional group . The terminal carboxylic acid can undergo amide coupling reactions with primary amines in the presence of EDC, DCC, and HATU, etc., while the sulfonic acid can undergo esterification and halogen replacement reactions .
Molecular Structure Analysis
The molecular formula of Carboxy-PEG2-sulfonic acid is C7H14O7S . The molecular weight is 242.24 . The SMILES representation is O=C(O)CCOCCOCCS(=O)(O)=O .
Chemical Reactions Analysis
The terminal carboxylic acid of Carboxy-PEG2-sulfonic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . The sulfonic acid can undergo esterification, halogenation, and replacement reactions .
Scientific Research Applications
Reactions with Primary Amines
The terminal carboxylic acid of Carboxy-PEG2-sulfonic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . This makes it useful in the synthesis of a variety of amide compounds.
Esterification Reactions
The sulfonic acid end group of Carboxy-PEG2-sulfonic acid can undergo esterification reactions . This allows for the creation of a variety of ester compounds, which have numerous applications in fields like pharmaceuticals and materials science.
Halogenation Reactions
Carboxy-PEG2-sulfonic acid can also participate in halogenation reactions . This can be useful in the synthesis of halogenated organic compounds, which are often used in medicinal chemistry and materials science.
Replacement Reactions
The sulfonic acid end group can undergo replacement reactions . This allows for the synthesis of a variety of other compounds, expanding the range of potential applications.
Increasing Water Solubility
The hydrophilic PEG linker in Carboxy-PEG2-sulfonic acid increases the compound’s water solubility in aqueous media . This can be particularly useful in drug delivery, where increasing the water solubility of a compound can improve its bioavailability.
Surface Modification
Carboxylic acids, such as the one present in Carboxy-PEG2-sulfonic acid, have been used in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation . This has applications in the production of polymer nanomaterials.
Safety And Hazards
The safety data sheet of Carboxy-PEG2-sulfonic acid indicates that it is not classified as a hazard . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
properties
IUPAC Name |
3-[2-(2-sulfoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7S/c8-7(9)1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMYFITHZNSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxy-PEG2-sulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



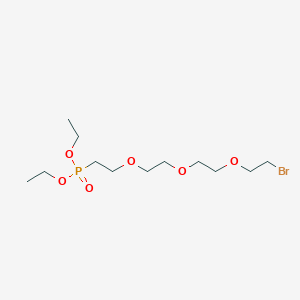

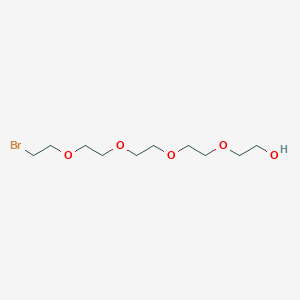

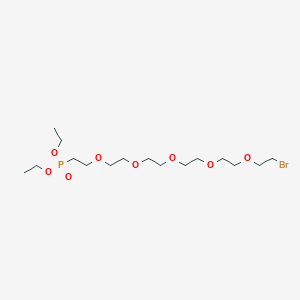
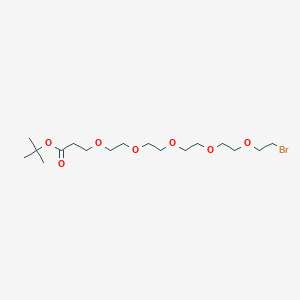

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
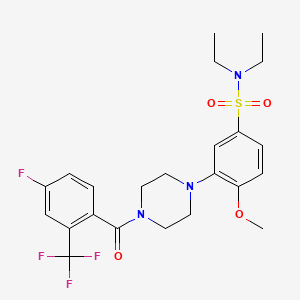

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)